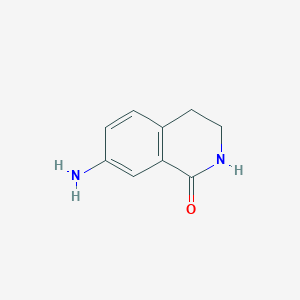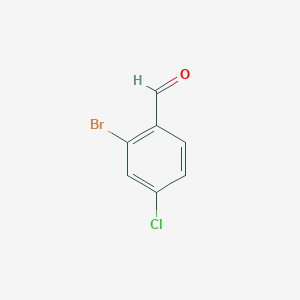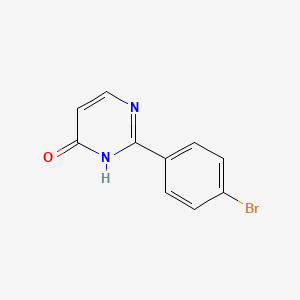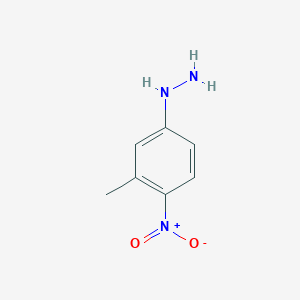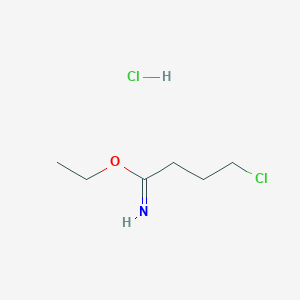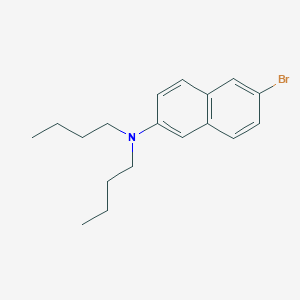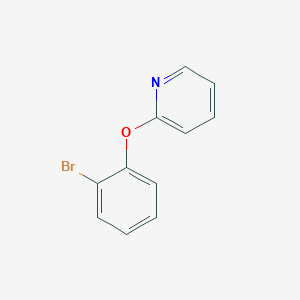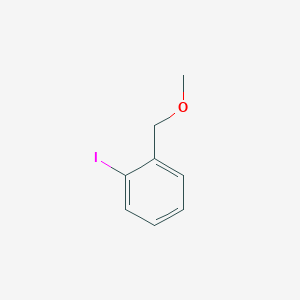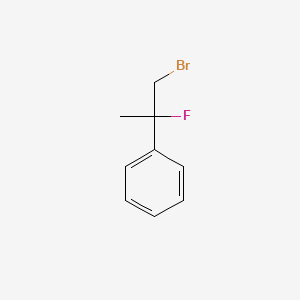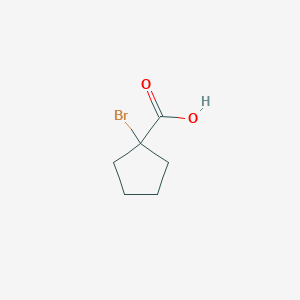
1-Bromocyclopentane-1-carboxylic acid
Overview
Description
1-Bromocyclopentane-1-carboxylic acid is a useful research compound. Its molecular formula is C6H9BrO2 and its molecular weight is 193.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Applications
1-Bromocyclopentane-1-carboxylic acid is used in various synthesis processes in organic chemistry. For example, it is involved in the Reformatsky reaction with 3-aryl-2-cyanoprop-2-enamides and their N-methyl derivatives, resulting in the formation of complex compounds like 10-aryl-6,8-dioxo-7-azaspiro[4.5]decane-9-carbonitriles (Kirillov, Nikiforova, & Shurov, 2014).
Structural Elucidation
In the field of structural chemistry, this compound contributes to understanding molecular interactions, hydrogen bonding motifs, and crystal packing. This is evidenced by studies like the crystallization and structural elucidation of related brominated monocarboxylic acids (Seidel, Nöthling, Goddard, & Lehmann, 2020).
Interaction Studies
The compound is also useful in studying bridgehead-bridgehead interactions in the bicyclo[1.1.1]pentane ring system. Reactions with xenon difluoride display a range of reactivities, which can provide insights into kinetic and thermodynamic effects in organic chemistry (Adcock et al., 1999).
Enzyme Inhibition Studies
Research on this compound derivatives, like 1-Aminocyclopentane-1-carboxylic acid, reveals their role as enzyme inhibitors. They have been studied for inhibiting the synthesis of S-adenosyl-L-methionine, an important biological molecule (Coulter, Lombardini, Sufrin, & Talalay, 1974).
Crystallography
The compound's derivatives also find applications in crystallography. For example, (1S,3R)-3-carbamoyl-2,2,3-trimethylcyclopentane-1-carboxylic acid has been synthesized and characterized using various techniques including X-ray diffraction, contributing to the understanding of molecular structures and hydrogen bonding interactions (Huang, Qian, Chen, Gou, & Li, 2003).
Agricultural and Environmental Applications
In the field of agriculture and environmental studies, derivatives like 1-(malonylamino)cyclopropane-1-carboxylic acid are identified as major conjugates of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in plants. This discovery is crucial for understanding plant physiology and responses to environmental stress (Hoffman, Yang, & McKeon, 1982).
Mechanism of Action
Target of Action
It’s structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is known to be the direct precursor of the plant hormone ethylene . Ethylene plays a significant role in regulating a wide variety of vegetative and developmental processes in plants .
Mode of Action
A related compound, methyl 1-bromocyclopentane-1-carboxylate, has been shown to undergo a reformatsky reaction with 3-aryl-2-cyanoprop-2-enamides, leading to the formation of 10-aryl-6,8-dioxo-7-azaspiro[45]decane-9-carbonitriles .
Biochemical Pathways
Acc, a structurally similar compound, is synthesized from s-adenosyl-l-methionine (sam) by acc synthases (acss) and subsequently oxidized to ethylene by acc oxidases (acos) . This process is part of the ethylene biosynthesis pathway, which plays a crucial role in plant growth and development .
Pharmacokinetics
The compound’s melting point is reported to be 66 °c , which may influence its bioavailability and stability.
Result of Action
The reformatsky reaction of a related compound, methyl 1-bromocyclopentane-1-carboxylate, with 3-aryl-2-cyanoprop-2-enamides leads to the formation of 10-aryl-6,8-dioxo-7-azaspiro[45]decane-9-carbonitriles .
Action Environment
The compound’s stability may be influenced by factors such as temperature, given its reported melting point of 66 °c .
Properties
IUPAC Name |
1-bromocyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c7-6(5(8)9)3-1-2-4-6/h1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSCLEBGQGXIBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60539962 | |
| Record name | 1-Bromocyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60539962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56447-24-6 | |
| Record name | 1-Bromocyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60539962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there other known reactions involving 1-bromocyclopentane-1-carboxylic acid derivatives?
A2: While the provided article [] focuses on a specific reaction, this compound derivatives are likely versatile building blocks in organic synthesis. The bromine atom makes the molecule a candidate for various reactions, including:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
